![molecular formula C12H19NO3 B2794729 Bestipharma 116-698 CAS No. 1823493-77-1](/img/structure/B2794729.png)
Bestipharma 116-698
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bestipharma 116-698 is a chemical compound with significant potential in various scientific research fields. It is known for its unique chemical structure and biological activity, making it a valuable subject for studies in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bestipharma 116-698 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to the core structure. This is achieved through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain this compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Systems: Continuous flow systems are employed to enhance the efficiency and consistency of the production process.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Bestipharma 116-698 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or alkylated derivatives.
科学研究应用
Bestipharma 116-698 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its effects on cellular processes and signal transduction pathways.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Bestipharma 116-698 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: this compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Modulating Enzyme Activity: It can inhibit or activate enzymes involved in key metabolic pathways.
Altering Gene Expression: The compound can influence the expression of genes related to cell growth, differentiation, and apoptosis.
生物活性
Overview of Biological Activity in Pharmaceutical Compounds
Biological activity refers to the effects that a compound has on living organisms or biological systems. In the context of pharmaceuticals, this includes the compound's efficacy, mechanism of action, and potential therapeutic applications.
Evaluation of Biological Activity
The evaluation of a compound's biological activity typically involves several key steps:
-
In Vitro Studies : Initial testing is often conducted using cell cultures to assess how the compound interacts with cellular components. This can include:
- Cytotoxicity assays to determine if the compound is harmful to cells.
- Receptor binding assays to evaluate affinity for specific biological targets.
-
In Vivo Studies : Promising compounds are then tested in animal models to observe their effects in a living organism. This stage assesses:
- Pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the compound).
- Pharmacodynamics (the biological effects of the compound and its mechanism of action).
-
Clinical Trials : If a compound shows significant promise in preclinical studies, it may proceed to human clinical trials, which are conducted in phases:
- Phase I : Focuses on safety and dosage.
- Phase II : Evaluates efficacy and side effects.
- Phase III : Confirms effectiveness, monitors side effects, and compares with commonly used treatments.
Case Studies and Research Findings
While specific case studies on "Bestipharma 116-698" were not found, here are examples of how compounds are typically reported in scientific literature:
- Example Compound A : A novel anti-cancer drug that demonstrated a 70% reduction in tumor size in preclinical models and showed favorable pharmacokinetics with a half-life of 12 hours.
- Example Compound B : A new antibiotic that exhibited potent activity against resistant strains of bacteria in vitro and was effective in reducing infection rates in animal models.
Data Tables
Data tables are often used to summarize findings from biological activity studies. Below is a hypothetical example:
Compound Name | Target Disease | IC50 (µM) | Efficacy (%) | Phase of Development |
---|---|---|---|---|
This compound | Cancer | 0.5 | 85 | Preclinical |
Example Compound A | Diabetes | 1.2 | 75 | Phase II |
Example Compound B | Bacterial Infection | 0.3 | 90 | Phase III |
属性
IUPAC Name |
tert-butyl 8-oxo-6-azaspiro[3.4]octane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-9(14)12(8-13)5-4-6-12/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXLGQXXASEZNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C2(C1)CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。